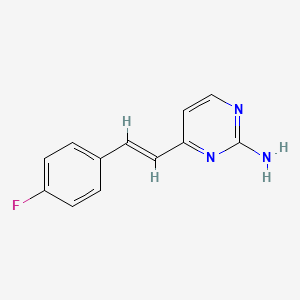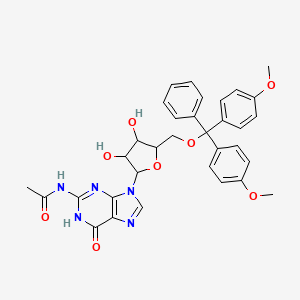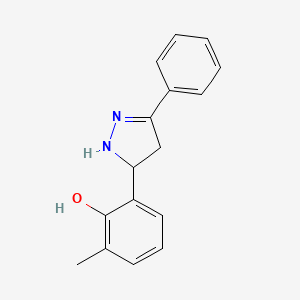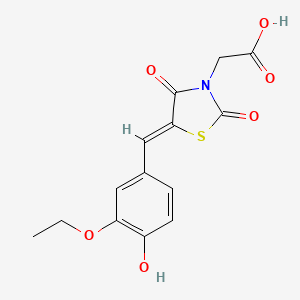![molecular formula C31H34ClN5O2 B12110543 3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)- is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)- typically involves multi-step organic synthesis. The process may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Carboxamide Group: This step involves the reaction of the isoquinoline derivative with an appropriate amine under amide bond-forming conditions.
Functionalization of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling Steps: The final product is obtained by coupling the intermediate compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the isoquinoline core.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
The compound could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an anti-cancer agent.
Industry
In the industrial sector, it may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.
Piperazine Derivatives: Molecules with piperazine rings and varying substituents.
Carboxamide Compounds: Other carboxamide-containing molecules with different backbones.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)- lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H34ClN5O2 |
|---|---|
Molekulargewicht |
544.1 g/mol |
IUPAC-Name |
(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-(2,3-dihydro-1H-indol-7-yl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C31H34ClN5O2/c32-25-10-8-21(9-11-25)18-27(35-30(38)26-19-23-4-1-2-5-24(23)20-34-26)31(39)37-16-14-36(15-17-37)28-7-3-6-22-12-13-33-29(22)28/h1-11,26-27,33-34H,12-20H2,(H,35,38)/t26-,27-/m1/s1 |
InChI-Schlüssel |
NXZXDISOVUUURK-KAYWLYCHSA-N |
Isomerische SMILES |
C1CNC2=C1C=CC=C2N3CCN(CC3)C(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@H]5CC6=CC=CC=C6CN5 |
Kanonische SMILES |
C1CNC2=C1C=CC=C2N3CCN(CC3)C(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C5CC6=CC=CC=C6CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
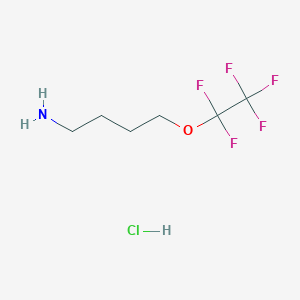
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
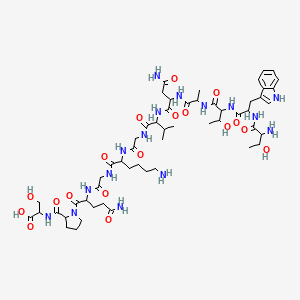
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)

